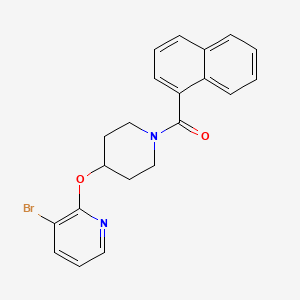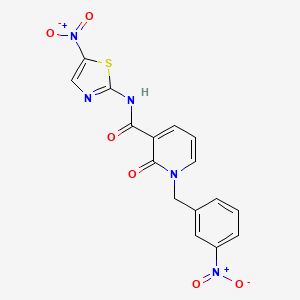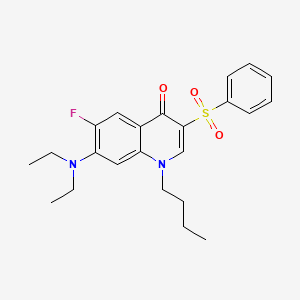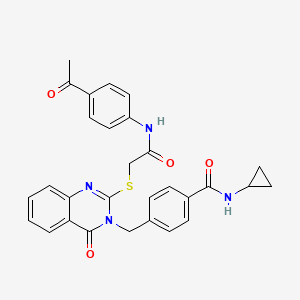
Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyclohexenyl compounds involves multiple steps including the transformation of cyclohexanone derivatives into enaminones, followed by reactions such as acylation, condensation, and reduction. For example, cyclohexanone and its methyl derivatives have been transformed into enaminones through acylation or condensation with secondary amines followed by reactions with ethyl chloroformate or diethyl oxalate, leading to various β-ketoesters and β-aminoesters (Carlsson & Lawesson, 1982).
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in characterizing the molecular structures of similar compounds. For instance, the crystal and molecular structure analysis of a compound with a pyridinyl methanone moiety revealed the crystallization in the monoclinic space group and highlighted the importance of intermolecular hydrogen bonding (Lakshminarayana et al., 2009). This type of analysis is crucial for understanding the geometric configuration and intermolecular interactions of complex molecules.
Chemical Reactions and Properties
Chemical reactions involving cyclohexenyl compounds often result in the formation of novel structures with diverse functionalities. The reactions can include enamine alkylation, dehydrating condensation, and subsequent elimination processes, leading to aromatic molecules with significant chemical properties (Mitsumoto et al., 2004). Such chemical reactions expand the utility of these compounds in various chemical syntheses and applications.
Physical Properties Analysis
The physical properties of cyclohexenyl compounds, such as melting points, solubility, and crystallization behavior, are often studied using techniques like thermogravimetric analysis and differential scanning calorimetry. These studies provide insight into the stability and phase behavior of the compounds under different temperature conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are central to understanding the utility of cyclohexenyl compounds. Studies involving density functional theory (DFT) calculations, molecular electrostatic potential mapping, and frontier molecular orbital analysis have been conducted to predict the reactivity and site-specific interactions of these molecules (Huang et al., 2021).
科学的研究の応用
Synthesis and Structure
- Cyclohex-3-en-1-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone and related compounds are frequently involved in the synthesis of complex organic structures. For instance, studies have demonstrated methods for synthesizing derivatives of cyclohexanone and cyclohexene, which are closely related to the compound (Lujan-Montelongo & Fleming, 2014).
Luminescence and Co-crystal Formation
- Research has explored the luminescent properties of compounds similar to cyclohex-3-en-1-yl derivatives, highlighting potential applications in crystal engineering and the development of materials with unique optical properties (Li et al., 2015).
Catalysis in Polymerization
- Certain cyclohexene derivatives have been shown to be effective in catalyzing polymerization reactions. This suggests potential applications of cyclohex-3-en-1-yl derivatives in industrial processes related to the production of polymers (Kim et al., 2014).
Formation of Novel Organic Structures
- Research indicates that cyclohexene and piperidine derivatives are involved in the formation of uncommon organic structures, like hydroazocine rings, which opens up avenues for the creation of new chemical entities with potentially useful properties (Malkova et al., 2016).
特性
IUPAC Name |
cyclohex-3-en-1-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c21-18(16-6-2-1-3-7-16)20-12-9-15(10-13-20)14-22-17-8-4-5-11-19-17/h1-2,4-5,8,11,15-16H,3,6-7,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBLGIGUFGJVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)
![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)


![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)
![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)